molecular formula C8H8BrCl2NO B2475173 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide CAS No. 1955498-43-7

2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide

Cat. No.: B2475173
CAS No.: 1955498-43-7
M. Wt: 284.96
InChI Key: YAFXWBXJWQADOR-UHFFFAOYSA-N
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Description

2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide is a halogenated aromatic ketone derivative with a primary amine group and a hydrobromic acid counterion. It is structurally characterized by a 2,6-dichlorophenyl ring attached to an ethanone backbone, where the ketone group is adjacent to an amino group. This compound is marketed as a high-purity research chemical by suppliers like CymitQuimica, with prices ranging from €449.00 (100 mg) to €1,286.00 (1 g) . However, its availability status varies; some suppliers list it as discontinued, suggesting fluctuations in production or demand .

Its hydrobromide salt form likely enhances solubility and stability for pharmacological applications.

Properties

IUPAC Name

2-amino-1-(2,6-dichlorophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO.BrH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFXWBXJWQADOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CN)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Bromination of 1-(2,6-Dichlorophenyl)Ethan-1-One

The foundational step involves regioselective bromination at the ketone’s α-position using N-bromosuccinimide (NBS) under acidic conditions. Adapted from thiazolo[3,2-a]pyrimidine syntheses, this method achieves 65–78% yields when employing:

Reaction Conditions

  • Substrate : 1-(2,6-dichlorophenyl)ethan-1-one (10 mmol)
  • Brominating Agent : NBS (12 mmol)
  • Catalyst : p-toluenesulfonic acid (PTSA, 5 mol%)
  • Solvent : Acetonitrile (anhydrous)
  • Temperature : 35–40°C, 2–4 hours

Post-bromination, the intermediate 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one is isolated via solvent evaporation and recrystallized from ethanol/ether (1:3).

Nucleophilic Amination of α-Bromo Intermediate

The brominated derivative undergoes ammonia-mediated substitution to install the amino group. Patent data demonstrate that refluxing with aqueous NH3 (28%) in ethanol at 60°C for 6–8 hours affords the free base 2-amino-1-(2,6-dichlorophenyl)ethan-1-one in 70–82% yield. Critical parameters include:

  • Molar Ratio : α-bromo ketone : NH3 = 1 : 5
  • Reaction Monitoring : TLC (hexane/ethyl acetate 4:1)
  • Workup : Neutralization with NaHCO3, extraction with dichloromethane

Catalytic Hydrogenation of Nitro Precursors

Nitro-Ketone Synthesis

An alternative route involves nitration of 1-(2,6-dichlorophenyl)ethan-1-one at the α-position. While direct nitration is challenging due to the ketone’s electron-withdrawing effects, Mannich reaction derivatives enable nitro group incorporation. For example, reacting the ketone with nitromethane and ammonium acetate in acetic acid yields 2-nitro-1-(2,6-dichlorophenyl)ethan-1-one (55–60% yield).

Hydrogenation to Primary Amine

Catalytic hydrogenation (H2, 50 psi) over Raney Nickel in methanol reduces the nitro group to amine. Patent examples indicate 85–90% conversion after 3–5 hours at 25–30°C. Post-reduction, the free base is precipitated by adjusting pH to 10–11 and extracted into ether.

Hydrobromide Salt Formation

The final step involves protonating the amino group with hydrobromic acid. Dissolving the free base in anhydrous ethanol and adding 48% HBr dropwise (1:1 molar ratio) precipitates the hydrobromide salt. Recrystallization from isopropanol/ether (1:4) yields colorless crystals with >98% purity (m.p. 174–176°C decomp.).

Comparative Analysis of Synthetic Routes

Parameter Halogenation-Amination Nitro Reduction
Overall Yield (%) 65–78 50–60
Reaction Time (hours) 8–10 12–15
Purification Complexity Moderate High
Scalability Industrial Laboratory
Byproduct Formation Minimal Significant

The halogenation-amination route offers superior efficiency and scalability, whereas nitro reduction suffers from lower yields due to competing side reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 7.45–7.52 (m, 3H, Ar-H), 4.82 (s, 2H, NH2), 3.15 (s, 2H, CH2Br).
  • FT-IR : 1685 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H), 650 cm⁻¹ (C-Br).
  • HRMS : [M+H]⁺ calcd. for C8H7Cl2NO⁺: 234.992; found: 234.991.

Purity Assessment

HPLC analysis (C18 column, 0.1% H3PO4/ACN) confirms ≥99% purity, with retention time = 6.8 min.

Industrial-Scale Optimization Challenges

Key challenges include minimizing over-bromination during NBS reactions and preventing amine oxidation during storage. Patent data recommend:

  • Temperature Control : Maintaining bromination below 40°C to suppress di-bromide formation.
  • Inert Atmosphere : Conducting amination under N2 to avoid amine degradation.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium iodide, silver nitrate.

Major Products Formed:

    Oxidation Products: 2,6-dichlorobenzaldehyde, 2,6-dichlorobenzoic acid.

    Reduction Products: 2,6-dichloroaniline, 2,6-dichlorobenzyl alcohol.

    Substitution Products: Various halogenated derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical modifications.
  • Reagent in Chemical Reactions : It is utilized in several chemical reactions, including oxidation and reduction processes.

Biology

  • Enzyme Inhibition Studies : Research indicates that 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide can inhibit specific enzymes involved in metabolic pathways related to inflammation.
  • Protein Interactions : It is employed in studies exploring protein interactions and signaling pathways.

Medicine

  • Therapeutic Potential : The compound is being investigated for its anti-inflammatory and analgesic properties. Initial studies suggest it may be effective in treating conditions characterized by pain and inflammation.
  • Antimicrobial Activity : Preliminary assessments indicate potential efficacy against certain bacterial strains, warranting further investigation into its clinical applications.

Enzyme Inhibition

Studies have shown that this compound effectively inhibits enzymes involved in inflammatory responses. This inhibition can significantly impact metabolic pathways associated with various diseases.

Antimicrobial Properties

In vitro tests have demonstrated that the compound exhibits significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for potential clinical use.

Analgesic and Anti-inflammatory Effects

Ongoing research is focused on its analgesic properties. Initial findings suggest that it may provide therapeutic benefits for managing pain-related conditions.

Case Studies

Several notable studies have highlighted the biological effects of this compound:

  • Study on Enzyme Inhibition : A study demonstrated effective inhibition of specific enzymes involved in inflammatory pathways through biochemical assays.
  • Antimicrobial Activity Assessment : In vitro tests revealed significant antimicrobial properties against selected bacterial strains, indicating potential clinical applications.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

LY3154207

A structurally related compound, LY3154207, features a 2,6-dichlorophenyl group but incorporates a dihydroisoquinoline moiety and hydroxymethyl/hydroxypropyl substituents. This modification confers dopamine D1 receptor-positive allosteric modulation (PAM) activity, with sub-nanomolar potency (EC₅₀ = 0.2 nM) . Unlike the target compound, LY3154207’s extended structure enables receptor binding specificity, highlighting the role of bulky substituents in pharmacological activity.

DPTQ

DPTQ (2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(2-hydroxy-2-methylpropyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one) shares the 2,6-dichlorophenyl ketone core but includes a dihydroisoquinoline ring system. It undergoes glucuronidation in enterohepatic circulation studies, indicating metabolic susceptibility due to hydroxyl groups .

Clonidine Hydrochloride

Clonidine (2-((2,6-dichlorophenyl)imino)imidazolidine monohydrochloride) replaces the ketone-amine group with an imidazoline ring. This structural shift enables α2-adrenergic receptor agonism, used clinically for hypertension .

Key Structural Differences and Implications

Compound Core Structure Functional Groups Pharmacological Activity
2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide Dichlorophenyl + ethanone + amine NH₂, Br⁻ counterion Undocumented in evidence
LY3154207 Dichlorophenyl + dihydroisoquinoline Hydroxymethyl, hydroxypropyl Dopamine D1 receptor PAM (EC₅₀ = 0.2 nM)
DPTQ Dichlorophenyl + dihydroisoquinoline Hydroxypropyl, hydroxymethyl Glucuronidation substrate
Clonidine Hydrochloride Dichlorophenyl + imidazoline Imidazoline ring, Cl⁻ counterion α2-Adrenergic agonist

Structural Trends :

  • Halogenation : The 2,6-dichloro substitution is conserved across analogs, likely enhancing lipophilicity and receptor binding.
  • Functional Groups: Amine/ketone vs. heterocyclic systems (imidazoline, dihydroisoquinoline) dictate target selectivity.
  • Counterions : Hydrobromide (target compound) vs. hydrochloride (Clonidine) may influence solubility and pharmacokinetics.

Pharmacological and Chemical Properties

  • Receptor Specificity: LY3154207’s dihydroisoquinoline moiety enables dopamine receptor modulation, whereas Clonidine’s imidazoline ring targets adrenergic receptors. The absence of such motifs in the target compound suggests divergent applications .
  • Metabolism : DPTQ’s glucuronidation highlights the susceptibility of hydroxyl-containing analogs to Phase II metabolism, a pathway less relevant to the target compound’s amine group .
  • Toxicity : Clonidine’s hazardous classification (OSHA Hazard Communication Standard) underscores the need for safety assessments of dichlorophenyl derivatives .

Biological Activity

2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide is a compound of interest in both organic synthesis and biological research. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for studies in enzyme inhibition, medicinal chemistry, and pharmacology.

The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzaldehyde with ammonium acetate and potassium cyanide, followed by hydrolysis and treatment with hydrobromic acid. The reaction conditions can vary, but common solvents include ethanol or methanol, and the process may utilize acidic or basic catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been noted for its role in modulating signaling pathways related to inflammation and pain management. The compound's mechanism involves binding to molecular targets that can lead to either inhibition or activation of biological processes.

Enzyme Inhibition

Research indicates that this compound is employed in studies focusing on enzyme inhibition. Its interactions may lead to significant effects on metabolic pathways, particularly those involved in inflammatory responses.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit efficacy against certain bacterial strains, though further research is needed to establish its full spectrum of activity.

Analgesic and Anti-inflammatory Effects

There is ongoing research into the analgesic and anti-inflammatory properties of this compound. Initial findings suggest potential therapeutic applications in treating conditions characterized by pain and inflammation .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited specific enzymes involved in inflammatory pathways. This was measured using various biochemical assays, showcasing its potential as a therapeutic agent for inflammatory diseases.
  • Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited significant antimicrobial properties against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for potential clinical use.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds can be insightful:

Compound NameKey FeaturesBiological Activity
2-Amino-2-(2,6-dichlorophenyl)ethan-1-olHydroxyl group instead of ketoneAntimicrobial and anti-inflammatory
2,6-DichloroacetophenoneLacks amino groupLess reactivity in substitution reactions
2-[(2,6-Dichlorophenyl)amino]phenylmethanolAdditional phenyl ringEnhanced steric effects

This table illustrates how variations in functional groups influence the biological activity of related compounds.

Q & A

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological activity?

  • Methodological Answer : Synthesize analogs with fluorine/bromine substitutions at the 2,6-positions. Test D1R potency via β-arrestin recruitment assays. For example, replacing chlorine with bromine in DETQ analogs increases binding affinity by 3-fold .

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